molecular formula C26H25ClN2O3 B1674863 Lirequinil CAS No. 143943-73-1

Lirequinil

Cat. No.: B1674863
CAS No.: 143943-73-1
M. Wt: 448.9 g/mol
InChI Key: CBSWRAUYCIIUEI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lirequinil, also known as 10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one, is a nonbenzodiazepine hypnotic drug. It binds to benzodiazepine sites on the gamma-aminobutyric acid A receptor. Developed by Hoffmann-La Roche in the 1990s, it was found to have similar efficacy to zolpidem but with fewer side effects such as clumsiness and memory impairment .

Preparation Methods

The synthesis of Lirequinil involves several steps:

Industrial production methods are not widely documented, but the synthesis typically follows similar routes with optimization for large-scale production.

Chemical Reactions Analysis

Lirequinil undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lirequinil has been primarily studied for its hypnotic properties. It has shown potential in:

Mechanism of Action

Lirequinil exerts its effects by binding to benzodiazepine sites on the gamma-aminobutyric acid A receptor. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnotic effects. The primary molecular target is the gamma-aminobutyric acid A receptor, and the pathway involves modulation of chloride ion channels .

Comparison with Similar Compounds

Lirequinil is similar to other nonbenzodiazepine hypnotics such as zolpidem and zaleplon. it is unique in its slower onset of action and longer duration of effect. This results in more next-day sedation compared to zolpidem .

Similar Compounds

    Zolpidem: Another nonbenzodiazepine hypnotic with a faster onset and shorter duration.

    Zaleplon: Known for its very short half-life and minimal next-day effects.

This compound’s unique pharmacokinetic profile makes it a subject of interest for further research, despite its limited clinical adoption.

Properties

IUPAC Name

10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWRAUYCIIUEI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162579
Record name Lirequinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143943-73-1
Record name 10-Chloro-1-[[(3S)-3-ethoxy-1-pyrrolidinyl]carbonyl]-6,7-dihydro-3-phenyl-4H-benzo[a]quinolizin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143943-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lirequinil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lirequinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIREQUINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUW1087AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lirequinil
Reactant of Route 2
Reactant of Route 2
Lirequinil
Reactant of Route 3
Reactant of Route 3
Lirequinil
Reactant of Route 4
Reactant of Route 4
Lirequinil
Reactant of Route 5
Reactant of Route 5
Lirequinil
Reactant of Route 6
Lirequinil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.